Product packaging for {spiro[5.5]undecan-3-yl}methanamine(Cat. No.:CAS No. 690616-99-0)

{spiro[5.5]undecan-3-yl}methanamine

Cat. No.: B2831894
CAS No.: 690616-99-0
M. Wt: 181.323
InChI Key: WJWJUXLLYMXVCZ-UHFFFAOYSA-N
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Description

Chemical Description {spiro[5.5]undecan-3-yl}methanamine is an organic compound featuring a spiro[5.5]undecane backbone, a rigid bicyclic structure, with a methanamine functional group. This spirocyclic architecture is of significant interest in medicinal chemistry and chemical biology for the development of novel molecular scaffolds. Research and Applications Spirocyclic compounds with the spiro[5.5]undecane core have demonstrated valuable pharmacological properties. Scientific literature indicates that the structurally similar compound, spiro[5.5]undecan-3-amine , is a potent inhibitor of the Influenza A virus A/M2 proton channel . This channel, which is essential for viral replication, is a known target for antiviral drugs like amantadine. Crucially, research shows that the spiro[5.5]undecane scaffold can effectively inhibit not only the wild-type A/M2 channel but also certain amantadine-resistant mutant channels (L26F and V27A) in vitro, highlighting its potential for overcoming drug resistance . The mechanism of action for these spirocyclic amines involves binding inside the N-terminal half of the channel pore, leading to voltage-independent inhibition of proton conduction . Beyond virology, spirocyclic nitroxides based on similar frameworks are employed as stable spin probes and labels in Electron Paramagnetic Resonance (EPR) spectroscopy and Dynamic Nuclear Polarization (DNP) due to their resistance to reduction in biological environments . Usage Notes This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B2831894 {spiro[5.5]undecan-3-yl}methanamine CAS No. 690616-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h11H,1-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWJUXLLYMXVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690616-99-0
Record name {spiro[5.5]undecan-3-yl}methanamine
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Comprehensive Spectroscopic and Crystallographic Characterization of Spiro 5.5 Undecan 3 Yl Methanamine

Chromatographic Methods for Purity and Isomer Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the purification, purity assessment, and separation of isomers of {spiro[5.5]undecan-3-yl}methanamine. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for these tasks.

High-Performance Liquid Chromatography (HPLC)

For the analysis of aliphatic amines like this compound by HPLC, a key consideration is detection. Since the molecule lacks a strong chromophore for UV detection at common wavelengths (e.g., >220 nm), derivatization is a frequently employed strategy to enhance detectability. sigmaaldrich.comnih.gov Pre-column derivatization with reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to attach a UV-active or fluorescent tag to the primary amine group. thermofisher.com

Reversed-phase chromatography is a common mode of separation for these derivatized amines, typically utilizing C8 or C18 columns. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of this compound as it provides both chromatographic separation and mass-based identification, which can confirm the molecular weight of the compound and its fragments. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is generally effective for the ionization of amines. The mobile phase composition is critical and must be compatible with both the chromatography and the mass spectrometer, often employing volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, with its use of sub-2 µm particles, offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. This is particularly beneficial for complex samples or for the separation of isomers. acs.org Given that this compound is a chiral compound, UPLC coupled with a chiral stationary phase (CSP) can be employed for the enantioselective separation of its (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for the chiral separation of amines. researchgate.netyakhak.org

Table 2: Typical Chromatographic Conditions for the Analysis of Aliphatic Amines

Technique Column Type Mobile Phase Example Detector Application
HPLC Reversed-Phase C18, 5 µm Acetonitrile/Water with 0.1% Formic Acid (gradient) UV (after derivatization) or ELSD Purity Analysis
LC-MS Reversed-Phase C18, 3.5 µm Methanol/Ammonium Formate Buffer (gradient) ESI-MS (Positive Ion Mode) Identification & Quantification
UPLC Chiral Stationary Phase (e.g., polysaccharide-based), <2 µm Hexane/Isopropanol with additives (isocratic) UV or MS Enantiomeric Separation

The conditions presented are representative and may require optimization for this compound. sigmaaldrich.comresearchgate.net

Conformational Landscape and Stereochemical Features of Spiro 5.5 Undecan 3 Yl Methanamine

Three-Dimensional Topology of Spiro[5.5]undecane Systems

The fundamental structure of spiro[5.5]undecane can be visualized as two interconnected chair conformations of cyclohexane (B81311). However, the spiro-junction introduces unique conformational possibilities and constraints not present in simple monosubstituted cyclohexanes. The relative orientation of the two rings can lead to different diastereoisomers when substituents are introduced meihonglab.com. The inherent chirality of the spiro atom itself can lead to complex stereochemical outcomes in substituted derivatives iucr.org. For instance, monosubstitution at a position adjacent to the spiro atom can result in two chiral centers iucr.org.

A key aspect of the topology of spiro[5.5]undecane systems is the potential for ring inversion. While the rings are often depicted as static, they can undergo conformational changes. Low-temperature 13C NMR spectroscopy studies on related 1-oxaspiro[5.5]undecanes have shown that these systems can exist as a mixture of equilibrating conformers at room temperature nih.goviucr.org. The energy barrier to this inversion is influenced by the nature of any heteroatoms and substituents present in the rings dntb.gov.ua.

The introduction of a substituent, such as the aminomethyl group in {spiro[5.5]undecan-3-yl}methanamine, further complicates the conformational possibilities. The substituent can adopt either an axial or equatorial position on the cyclohexane ring, with each orientation having distinct steric and electronic interactions with the rest of the molecule.

FeatureDescriptionReference
Core Structure Two cyclohexane rings joined by a single spiro carbon atom. iucr.org
Overall Geometry The two rings are held in a roughly perpendicular orientation. wipo.int
Chirality The unsubstituted spiro[5.5]undecane skeleton can be chiral if ring inversion is frozen. Substitution can introduce multiple chiral centers. iucr.orgmeihonglab.com
Conformational Dynamics The cyclohexane rings can undergo chair-chair interconversion, leading to a dynamic equilibrium of conformers. nih.goviucr.orgdntb.gov.ua

Computational Exploration of Conformational Preferences and Energy Minima

To fully understand the conformational landscape of this compound, computational methods are indispensable. These techniques allow for the exploration of various possible conformations and the determination of their relative energies.

Molecular mechanics (MM) and Density Functional Theory (DFT) are powerful tools for investigating the conformational preferences of molecules. MM methods, using force fields, can efficiently explore a wide range of conformations, while DFT provides more accurate electronic structure information and energy calculations for the identified minima acs.org.

For the spiro[5.5]undecane system, molecular mechanics calculations have been used to analyze the diastereoisomerism of substituted derivatives iucr.orgmeihonglab.com. These calculations help in understanding the steric interactions that govern the stability of different conformers. In the case of this compound, the primary amine group can exist in different orientations relative to the spirocyclic core. DFT calculations would be crucial to accurately model the electronic effects and potential intramolecular hydrogen bonding involving the amine group, which can significantly influence conformational stability.

Studies on related spiro compounds have successfully employed DFT calculations to optimize geometries and calculate properties like infrared vibrational frequencies and NMR chemical shifts nih.gov. For instance, in fluorinated spiro-heterocycles, the B3LYP functional with the 6-311G(d,p) basis set has been shown to provide results in good agreement with experimental data nih.gov. Similar levels of theory could be applied to this compound to predict its most stable conformers.

A study on sila- and germa-spirocyclic imines utilized DFT to investigate their electronic structures, highlighting the utility of these methods in understanding complex spiro systems arxiv.org. The choice of functional and basis set is critical for obtaining reliable results, and methods like B3LYP have been widely used for organic molecules acs.org.

Computational MethodApplication to this compoundRelevant Findings in Similar Systems
Molecular Mechanics (MM) Initial exploration of the conformational space to identify low-energy conformers. Analysis of steric interactions.Used to analyze diastereoisomerism in substituted spiro[5.5]undecanes iucr.orgmeihonglab.com.
Density Functional Theory (DFT) Accurate geometry optimization of conformers. Calculation of relative energies, vibrational frequencies, and NMR chemical shifts. Investigation of intramolecular interactions.B3LYP/6-311G(d,p) has been effective for fluorinated spiro-heterocycles nih.gov. DFT has been used to study the electronic properties of complex spiro compounds arxiv.org.

Molecular dynamics (MD) simulations provide a powerful approach for exploring the conformational space of flexible molecules by simulating their motion over time. This method allows for a more comprehensive sampling of conformations compared to static calculations and can reveal the dynamic interplay between different conformers nih.gov.

For this compound, MD simulations could be used to map the potential energy surface and identify the most populated conformational states. By simulating the molecule's behavior at a given temperature, it is possible to observe transitions between different chair and boat conformations of the cyclohexane rings and the rotation of the aminomethyl substituent. A recent approach, TTConf, utilizes tensor trains for efficient conformational sampling of large organic molecules, which could be applicable to complex systems like spirocycles .

The application of MD simulations to study the conformational behavior of spiro compounds is an active area of research. For example, MD has been employed to investigate the conformational dynamics of spiro-epoxides, revealing multiple conformers and their relative populations nih.gov. In the context of drug design, MD simulations have been used to understand the binding of spiro-adamantane inhibitors to their targets, demonstrating the power of this technique in probing molecular interactions meihonglab.com.

Intermolecular Interactions and Their Influence on Molecular Conformation in the Solid State

In the solid state, the conformation of this compound will be significantly influenced by intermolecular interactions, which dictate the crystal packing.

The primary amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor. In the solid state, it is expected to form a network of intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. The N-H---N and N-H---O hydrogen bonds are common motifs in the crystal structures of related amine-containing compounds usu.edu.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron density to define a surface around a molecule and color-codes it based on the proximity to neighboring atoms, providing a detailed picture of all intermolecular contacts nih.gov.

Studies on other aliphatic and amine-containing compounds have demonstrated the utility of this analysis. For example, in Pd(II) and Ni(II) Schiff base complexes derived from aliphatic diamines, Hirshfeld analysis was used to quantify the intermolecular interactions nih.govacs.org. Similarly, in a novel organic salt obtained from benzylamine (B48309), this method revealed the presence of N-H---O interactions and weak π---π stacking. The analysis provides a fingerprint plot that summarizes the percentage contribution of each type of contact, offering a clear and quantitative description of the crystal packing forces.

Interaction TypeDescription and Expected ContributionMethod of Analysis
Hydrogen Bonding The primary amine group can form N-H---N intermolecular hydrogen bonds, which are expected to be a major stabilizing force in the crystal lattice.X-ray crystallography, Spectroscopic techniques (FT-IR), Computational modeling.
Van der Waals Forces H---H contacts are likely to be the most abundant due to the aliphatic nature of the molecule.Hirshfeld surface analysis.
Hirshfeld Surface Analysis Provides a visual and quantitative breakdown of all intermolecular contacts, highlighting the significance of hydrogen bonding and other weak interactions in the crystal packing.Computational analysis of crystal structure data.

Chirality and Stereoisomerism in Spiro[5.5]undecan-3-ylmethanamine Derivatives

The chirality of spiro[5.5]undecane derivatives is a well-established phenomenon. rsc.orgrsc.org The spiro center itself is a source of chirality, leading to what is known as axial chirality. mdpi.com When a substituent is introduced, as in this compound, a new stereocenter is created at the point of substitution. This leads to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other.

For this compound, the substituent can be either cis or trans with respect to a reference point on the other ring. Within each of these diastereomeric forms, the inherent chirality of the spiro framework means that each diastereomer will exist as a pair of enantiomers.

The stereoisomerism of substituted spiro[5.5]undecanes has been a subject of detailed investigation. rsc.orgresearchgate.net For instance, studies on 1- and 5-substituted spiro[5.5]undecanes have highlighted the complexities in their stereochemical analysis, which cannot be simplified to that of a 2-substituted 1,1-dialkylcyclohexane due to the chirality of the spiro atom. rsc.org

The synthesis of spiro[5.5]undecane derivatives often leads to a mixture of stereoisomers. banglajol.infogoogle.com The separation and characterization of these individual stereoisomers are crucial for understanding their distinct physical, chemical, and biological properties. Techniques such as NMR spectroscopy and X-ray crystallography are invaluable in elucidating the precise three-dimensional structure and stereochemistry of these complex molecules. researchgate.netcdnsciencepub.comcdnsciencepub.com

Below is a data table summarizing the possible stereoisomers for this compound based on the principles of stereochemistry in substituted spiro[5.5]undecanes.

DiastereomerRelationship to Other IsomersKey Stereochemical Features
cis-{spiro[5.5]undecan-3-yl}methanamineDiastereomer of the trans isomerExists as a pair of enantiomers. The methanamine group has a specific spatial relationship with the second ring.
trans-{spiro[5.5]undecan-3-yl}methanamineDiastereomer of the cis isomerExists as a pair of enantiomers. The methanamine group has a different spatial relationship with the second ring compared to the cis isomer.

Chemical Transformations and Reactivity Profiles of Spiro 5.5 Undecan 3 Yl Methanamine

Reactions at the Amine Functionality

The primary aminomethyl group is the most reactive site on the {spiro[5.5]undecan-3-yl}methanamine molecule. Its reactivity is characterized by the nucleophilic lone pair of electrons on the nitrogen atom, which readily participates in reactions with a wide range of electrophiles.

The primary amine of this compound acts as a potent nucleophile, readily engaging in substitution reactions. This reactivity is fundamental to the derivatization of the molecule. For instance, the amine can undergo N-alkylation with alkyl halides in a standard nucleophilic substitution pathway.

A key transformation is reductive amination, which converts the primary amine into a secondary or tertiary amine. In a documented example, this compound (referred to in the literature as spiran amine 8) is treated with formaldehyde, an electrophile, to form an intermediate imine or aminal, which is then reduced to yield the N-methylated secondary amine derivative. nih.gov This reaction highlights the amine's capacity to attack carbonyl compounds, a foundational reaction for building molecular complexity.

Furthermore, the amine functionality allows the molecule to participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic systems, a strategy employed in the synthesis of complex pharmaceutical inhibitors based on spirocyclic scaffolds. uzh.chcore.ac.ukuzh.ch In these cases, the amine displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring.

Table 1: Examples of Reactions at the Amine Functionality

Reaction Type Reagents Product Type Reference
Reductive Amination Formaldehyde, Reducing Agent Secondary Amine (N-methyl) nih.gov
N-Alkylation Alkyl Halide Secondary/Tertiary Amine General Reaction

The nucleophilic amine of this compound readily reacts with carboxylic acid derivatives (such as acyl chlorides and anhydrides) or with carboxylic acids in the presence of coupling agents to form stable amide bonds. Similarly, reaction with chloroformates or isocyanates yields urethanes (carbamates). These transformations are pivotal in medicinal chemistry for the development of prodrugs and bioconjugates.

Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. nih.govgoogle.com This strategy can be used to improve the pharmacokinetic properties of a drug candidate. For amine-containing compounds like this compound, creating an amide or urethane (B1682113) linkage is a common prodrug strategy. For example, the use of the tert-butoxycarbonyl (Boc) group, a type of urethane, is a standard method for protecting amine functionalities during multi-step syntheses of complex spirocyclic molecules. google.comacs.org This same linkage can be designed to be cleaved enzymatically or hydrolytically in vivo. The conversion of an active amine into a urethane can modify its solubility, lipophilicity, and cell permeability, allowing for tailored drug delivery and release profiles. acs.org

Catalytic Reactions Involving Spiro[5.5]undecan-3-ylmethanamine as a Ligand or Substrate

The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold makes its derivatives attractive candidates for applications in catalysis, either as substrates for stereoselective reactions or as chiral ligands to control the outcome of a reaction.

As a substrate, the synthesis of the spiro[5.5]undecane core often involves catalytic reactions. The hydrogenation of the enone precursor to spiro[5.5]undecan-3-one is a clear example of the scaffold acting as a substrate in a heterogeneous catalytic process. nih.gov Furthermore, related spiro[5.5]undecane diones have been used as substrates in iridium-catalyzed asymmetric hydrogenation for kinetic resolution, yielding chiral monoketones and diols with high enantiomeric excess. nih.gov

As a ligand, this compound possesses features that are highly desirable. Chiral spirocycles are considered "privileged ligands" in asymmetric synthesis because their rigid conformation can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. rsc.org The aminomethyl group provides a nitrogen donor atom that can coordinate to a variety of transition metals used in catalysis. While specific applications of this compound as a ligand are yet to be detailed in the literature, its structural analogy to successful spirocyclic ligands suggests significant potential in the field of asymmetric catalysis. scispace.comrsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name Structure/Context
This compound The primary subject of the article
Spiro[5.5]undecane The parent spirocyclic hydrocarbon
Spiro[5.5]undec-1-en-3-one Precursor in the synthesis of the title compound
Spiro[5.5]undecan-3-one Ketone intermediate in the synthesis
N-methyl-{spiro[5.5]undecan-3-yl}methanamine Secondary amine formed by reductive amination
tert-butoxycarbonyl (Boc) group A urethane-based protecting group for amines
Perhydrohistrionicotoxin A natural product containing an azaspiro[5.5]undecane core
Spirapril An approved drug containing a spirocycle, used as a prodrug
Lithium aluminium hydride A reducing agent for converting oximes/ketones to amines/alcohols

Structure Activity Relationship Sar Studies of Spiro 5.5 Undecan 3 Yl Methanamine Analogs

Principles of Scaffold Hopping and Bioisosteric Replacement in Spiro[5.5]undecane Derivatives

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery, aimed at identifying novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov In the context of spiro[5.5]undecane derivatives, these principles are applied to navigate new chemical spaces, enhance potency, and optimize pharmacokinetic profiles. nih.gov

Scaffold hopping involves replacing the central molecular core (the scaffold) with a chemically different but topographically similar one. nih.gov For instance, the carbocyclic spiro[5.5]undecane scaffold might be "hopped" to a heterocyclic variant, such as a 1-oxa-9-azaspiro[5.5]undecane. This can introduce new hydrogen bonding capabilities or alter the molecule's polarity, potentially improving bioavailability without disrupting the key pharmacophoric interactions. Another example is the use of spirocyclic oxetanes as bioisosteric replacements for fragments like morpholines or piperazines. researchgate.net The goal is to maintain the three-dimensional arrangement of functional groups essential for biological activity.

Bioisosteric replacement is a more focused approach, involving the substitution of specific atoms or functional groups with others that have similar physical or chemical properties. nih.gov This can lead to significant improvements in the molecule's characteristics. For example, within a series of spiro[5.5]undecane-based compounds, a carboxylic acid group might be replaced with a tetrazole to enhance metabolic stability or alter acidity. The introduction of heteroatoms into the spirocyclic system, such as in 3,9-diazaspiro[5.5]undecane, is a common bioisosteric strategy to create new interaction points and modify physicochemical properties. acs.orgnih.gov These replacements can fine-tune ligand-receptor interactions, modulate selectivity, and address issues like metabolic instability. acs.orgu-strasbg.fr

Rational Design of Analogs for Modulated Biological Interactions

The rational design of {spiro[5.5]undecan-3-yl}methanamine analogs leverages the rigid spiro[5.5]undecane scaffold to systematically probe interactions with biological targets. The defined structure allows for precise modifications to understand and optimize these interactions.

The nature and position of substituents on the spiro[5.5]undecane core are critical for determining ligand-receptor complementarity. researchgate.net Even minor changes can significantly impact binding affinity and selectivity. For instance, in a series of 3-substituted spiro[5.5]undecanes designed as inhibitors of the influenza A M2 channel, the simple amino derivative showed activity comparable to amantadine. nih.gov However, further substitutions on the amine group generally led to a decrease in activity, highlighting the sensitivity of the binding pocket to steric bulk around the basic nitrogen. nih.gov

In the development of CCR5 antagonists based on a spirodiketopiperazine scaffold, modifications to an N-alkyl residue were explored. nih.gov Shortening the N-butyl group to an N-propyl group, or introducing branching (isobutyl), negatively affected antagonist activity. nih.gov Conversely, lipophilic groups of a specific length, such as n-butyl or 2-butynyl, were found to be optimal. nih.gov This demonstrates that peripheral substituents must be carefully chosen to achieve a balance of lipophilicity and steric compatibility with the receptor. rsc.org

The spirocyclic nature of the spiro[5.5]undecane scaffold provides a high degree of three-dimensionality and conformational rigidity. acs.org This is advantageous in drug design because it reduces the entropic penalty upon binding and allows for the predictable orientation of functional groups into specific regions of three-dimensional space. acs.org The points at which substituents can be attached to the scaffold are known as "exit vectors." acs.orgcore.ac.uk

The rational design of analogs heavily relies on controlling these exit vectors. For example, in developing PROTACs (PROteolysis TArgeting Chimeras), rigid linkers based on spiro structures like 3,9-diazaspiro[5.5]undecane have been utilized. nih.gov The defined geometry of the spiro scaffold ensures that the two ends of the linker are held in a specific spatial relationship, which is crucial for effectively bringing together the target protein and an E3 ligase for degradation. nih.gov Similarly, in designing antagonists for chemokine receptors, the spiro[5.5]undecane core serves to orient substituents toward specific subpockets within the receptor binding site, enhancing both potency and selectivity. acs.orgu-strasbg.fr

SAR in Specific Biological Target Classes (In Vitro Studies)

The versatility of the this compound scaffold has been demonstrated through its application against various biological targets, including viral ion channels and chemokine receptors.

The M2 proton channel of the influenza A virus is a well-established drug target. Analogs of amantadine, a known M2 inhibitor, have been extensively studied. Spiro[5.5]undecan-3-amine emerged as a promising lead compound from these investigations. nih.gov It was found to be an effective inhibitor of the wild-type M2 channel and, importantly, also showed activity against certain amantadine-resistant mutant channels, such as V27A and L26F. nih.govub.eduub.edu

SAR studies on a series of 3-substituted spiro[5.5]undecanes revealed key insights. nih.gov The parent amine, {spiro[5.5]undecan-3-yl}amine, exhibited an IC50 of 12.6 µM against the wild-type M2 channel, which is comparable to amantadine. ub.eduub.edu However, more complex substitutions on the amine generally resulted in a loss of activity. ub.edu This suggests that a primary amine at the 3-position of the spiro[5.5]undecane scaffold is a critical feature for binding within the M2 channel pore. nih.gov

Table 1: Inhibitory Activity of Spiro[5.5]undecane Analogs against Influenza A M2 Channels

Compound Substituent at 3-position Target Channel IC50 (µM) Citation
Spiro[5.5]undecan-3-amine -NH2 Wild-Type 12.6 ub.eduub.edu
Spiro[5.5]undecan-3-amine -NH2 V27A Mutant 84.9 ub.edu
Spiro[5.5]undecan-3-amine -NH2 L26F Mutant 30.6 ub.edu
Compound 67 -CH2NH2 (this compound) Wild-Type 15.7 ub.edu
Compound 68 -CH2CH2NH2 Wild-Type 14.6 ub.edu
Compound 69 More complex derivative Wild-Type Inactive ub.edu

Chemokine receptors, such as CCR5, are G protein-coupled receptors (GPCRs) that play a role in inflammatory responses and are also co-receptors for HIV entry into cells. The spiro[5.5]undecane scaffold has been incorporated into molecules designed as CCR5 antagonists. For example, spirodiketopiperazine derivatives, which can be considered related to the diazaspiro[5.5]undecane scaffold, have been identified as novel CCR5 antagonists. nih.gov

In a study of 3,9-diazaspiro[5.5]undecane-based CCR8 antagonists, SAR exploration focused on balancing potency with selectivity and metabolic stability. acs.orgu-strasbg.fr It was found that decreasing lipophilicity by introducing polar interactions with the target receptor could enhance selectivity against off-targets like the hERG ion channel. acs.orgu-strasbg.fr Once potency was established, lipophilicity could be fine-tuned by adding hydrophobic substituents designed to fit the CCR8 binding site but not off-targets. acs.orgu-strasbg.fr This highlights a sophisticated strategy where the spiro scaffold provides a rigid framework for orienting functional groups to achieve a desired multi-parameter profile.

Table 2: Structure-Activity Relationship of Spirodiketopiperazine CCR5 Antagonists

Compound 1-N-Substituent CCR5 Antagonist Activity (IC50, nM) Citation
1b n-Butyl 10 nih.gov
2 n-Propyl 29 nih.gov
3 i-Butyl 30 nih.gov
4 3-Hydroxybutyl 230 nih.gov
5 2-Butenyl 12 nih.gov
6 2-Butynyl 11 nih.gov
7 Benzyl 140 nih.gov

Epigenetic Modulator Inhibition (e.g., METTL3)

The enzyme methyltransferase-like 3 (METTL3) is a critical component of the RNA methyltransferase complex responsible for N6-methyladenosine (m6A) modification of RNA. acs.org Dysregulation of METTL3 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. acs.orgnih.gov The development of small-molecule inhibitors for METTL3 has seen medicinal chemists explore various scaffolds to enhance potency and improve pharmacokinetic properties.

One strategy in the design of METTL3 inhibitors involves reducing the flexibility of the molecule to improve binding affinity. acs.org The introduction of spirocyclic systems, such as the spiro[5.5]undecane framework, has been a key approach. These rigid structures can help to lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the target protein. While direct SAR studies on this compound for METTL3 inhibition are not extensively published, the principles of using rigid spirocyclic cores are well-established in the field. For instance, the development of potent METTL3 inhibitors has involved the incorporation of spiro bicyclic rings, which led to compounds with nanomolar inhibition but required further optimization of their absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The spiro[5.5]undecane moiety, with its defined stereochemistry and conformational rigidity, represents a valuable scaffold for future exploration in the design of selective and potent METTL3 inhibitors.

Bradykinin (B550075) Receptor Ligand Development (e.g., B1 Receptor Antagonism)

The bradykinin B1 receptor, a G-protein coupled receptor, is typically expressed at low levels but is significantly upregulated during inflammation, trauma, and chronic pain. wikipedia.orgmdpi.com This makes it a prime target for the development of antagonists to treat inflammatory pain and other related conditions. mdpi.comnih.gov The search for potent and selective B1 receptor antagonists has led to the exploration of diverse chemical scaffolds. nih.gov

Analogs based on the spiro[5.5]undecane framework have been investigated in this context. For example, patent literature discloses 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as components in the development of kinase inhibitors, with bradykinin B1 receptor activity being a relevant biological target. google.com The rigid spirocyclic core is advantageous as it can orient the necessary pharmacophoric groups in a precise three-dimensional arrangement to interact effectively with the receptor's binding pocket. The development of such ligands often involves modifying substituents on the spirocyclic core to optimize potency, selectivity against the related B2 receptor, and pharmacokinetic properties. nih.govmdpi.com Although detailed SAR studies specifically for this compound as a B1 antagonist are limited in the public domain, the inclusion of related spiro[5.5]undecane structures in patents highlights the perceived potential of this scaffold in developing novel bradykinin receptor ligands.

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in metabolizing anti-inflammatory and vasodilatory epoxy-fatty acids into their less active diol counterparts. researchgate.netresearchgate.net Inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, and chronic kidney disease. researchgate.netnih.gov The spiro[5.5]undecane scaffold has been a cornerstone in the development of potent sEH inhibitors.

Specifically, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane structured as trisubstituted ureas have emerged as highly potent sEH inhibitors. researchgate.netnih.gov Research has shown that the spirocyclic diamine core is a crucial element for activity. core.ac.uk Structure-activity relationship studies have provided detailed insights:

Spirocyclic Core Comparison : The 1-oxa-4,9-diazaspiro[5.5]undecane core was found to be superior to the 2,8-diazaspiro[4.5]decane core in a rat model of glomerulonephritis, indicating the importance of the specific spiro-ring system. researchgate.netnih.gov

Urea (B33335) Substituents : Modifications to the urea portion of the molecule have a significant impact on inhibitory activity. For instance, replacing a trifluoromethyl group with a trifluoromethoxy group on an aryl side chain improved murine sEH inhibitory activity. researchgate.net

Aryl Side Chain Substitution : SAR studies demonstrated that para-substituted aryl groups on the urea moiety, particularly with electron-donating groups like methyl or methoxy, resulted in improved activity compared to ortho-substituted compounds. researchgate.net

Improved Physicochemical Properties : The introduction of a polar spirocyclic scaffold, such as 1-oxa-9-azaspiro[5.5]undecan-4-amine, was explored to enhance properties like aqueous solubility and oral bioavailability, which are often challenges for sEH inhibitors. researchgate.netpharmablock.com

The following table summarizes the activity of selected spiro[5.5]undecane-based sEH inhibitors.

CompoundStructureTargetActivity (IC₅₀)Source
Compound 19 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureasEHHigh Potency researchgate.net, nih.gov
Compound 42 Ortho-substituted urea linked compoundsEH0.224 µM researchgate.net
Compound 12 Trifluoromethoxy-substituted aryl ureaMurine sEHImproved vs. CF₃ analog researchgate.net

This table is for illustrative purposes; specific IC₅₀ values for all compounds are not publicly available.

Correlation of Conformational Dynamics with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For spirocyclic compounds like this compound and its analogs, the rigid nature of the fused ring system plays a defining role in their interaction with biological targets.

The spiro[5.5]undecane framework significantly restricts the conformational freedom of the molecule compared to more flexible acyclic or monocyclic systems. This pre-organization can be advantageous for several reasons:

Reduced Entropic Cost of Binding : A rigid molecule does not need to "freeze" into a specific conformation to bind to its target, which can lead to a more favorable binding affinity.

Enhanced Selectivity : The well-defined shape imposed by the spiro center can lead to more specific interactions with the intended biological target, reducing off-target effects.

Studies on various spiro[5.5]undecane derivatives have utilized techniques like variable temperature NMR and X-ray crystallography to understand their conformational behavior. mdpi.comresearchgate.net For example, research on triazaspiro[5.5]undecane derivatives revealed that the orientation of the spiro core—and how it presents substituents for interaction—is critical for antileishmanial activity. A 90-degree flip in the core conformation between two closely related analogs was observed, accounting for differences in their biological profiles. tandfonline.com Similarly, the chair conformation of the cyclohexane (B81311) ring and the distorted envelope conformation of the dioxane ring in 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives dictate their intermolecular interactions. researchgate.net This conformational rigidity and the precise spatial arrangement of functional groups are key factors that correlate the structure of spiro[5.5]undecane analogs with their observed biological activities.

Computational Chemistry and Molecular Modeling Applications for Spiro 5.5 Undecan 3 Yl Methanamine

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical calculations provide a fundamental understanding of the electronic structure of {spiro[5.5]undecan-3-yl}methanamine, which in turn governs its reactivity and how it interacts with its environment. These methods, rooted in the principles of quantum mechanics, can elucidate a range of molecular properties that are difficult or impossible to measure experimentally.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the primary amine group is expected to be the main contributor to the HOMO, making it the most likely site for electrophilic attack. The LUMO is likely distributed across the spirocyclic carbon framework. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Orbital Energy (eV) Description
HOMO-9.5Indicates electron-donating capability, localized on the amine group.
LUMO2.0Indicates electron-accepting capability, distributed over the carbon skeleton.
HOMO-LUMO Gap11.5Suggests high kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), susceptible to nucleophilic attack.

In this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons. This makes it a prime hydrogen bond acceptor. The hydrogen atoms of the amine group would exhibit a positive potential, making them hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density between orbitals, which is a key factor in molecular stability.

For this compound, NBO analysis would be used to investigate hyperconjugative interactions, such as the interaction between the C-C or C-H bonding orbitals of the cyclohexane (B81311) rings and the lone pair orbital of the nitrogen atom. The strength of these interactions, measured as second-order perturbation energies, provides insight into the stability of different conformations of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful methods for characterizing non-covalent interactions. QTAIM defines atoms and bonds based on the topology of the electron density. The presence of a bond critical point (BCP) between two atoms is an indicator of a chemical bond or a strong interaction. The properties at the BCP, such as the electron density and its Laplacian, can distinguish between covalent bonds and weaker interactions like hydrogen bonds or van der Waals forces.

RDG analysis provides a visual representation of non-covalent interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green surfaces, while weaker van der Waals interactions are shown in green, and steric repulsion is represented by red surfaces. For this compound, RDG analysis would be instrumental in visualizing the intramolecular hydrogen bonds and steric clashes that determine its preferred conformation.

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The primary amine group would likely play a key role in forming hydrogen bonds and salt bridges with amino acid residues in the binding pocket. The spirocyclic core provides a rigid and well-defined three-dimensional structure that can fit into specific hydrophobic pockets.

Following docking, binding energy calculations, often using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), can be performed to estimate the strength of the ligand-protein interaction. These calculations provide a more quantitative measure of the binding affinity than the docking score alone.

Docking Parameter Value Interpretation
Docking Score (kcal/mol)-8.5Indicates a favorable binding orientation.
Binding Energy (MM/GBSA)-50.2Suggests a strong and stable interaction with the target protein.
Key Interacting ResiduesASP129, GLU234Highlights the specific amino acids involved in binding.

Note: This table presents hypothetical data to illustrate the output of a typical docking and binding energy calculation.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

Starting with this compound as a template, a pharmacophore model could be constructed that includes features such as a hydrogen bond donor (the amine hydrogens), a hydrogen bond acceptor (the amine nitrogen), and hydrophobic features (the spirocyclic rings). This model can then be used to search large chemical databases for other molecules that match these features, a process known as virtual screening. This allows for the rapid identification of novel compounds with the potential for similar biological activity, which can then be synthesized and tested experimentally.

Advanced Research Applications of the Spiro 5.5 Undecan 3 Yl Methanamine Scaffold

Development as Chemical Biology Probes for Target Identification

Chemical probes are essential tools for dissecting complex biological processes. elifesciences.org The spiro[5.5]undecane scaffold has been instrumental in the design of sophisticated probes for target identification and validation.

The rigid nature of the spirocyclic system allows for precise positioning of pharmacophoric elements and reporter groups, such as fluorophores. This has been leveraged in the development of fluorescent ligands for studying specific biological targets. For instance, derivatives of 3H-spiro[isobenzofuran-1,4′-piperidine], a related spiro system, have been functionalized with various fluorescent tags to create high-affinity probes for sigma (σ) receptors. acs.org These receptors are implicated in cancer and Alzheimer's disease. acs.org The resulting fluorescent probes, with emissions spanning from green to near-infrared, have enabled the study of these receptors using techniques like flow cytometry and confocal microscopy. acs.org

The development of such probes involves attaching a fluorescent molecule to the spirocyclic core, which is designed to bind to a specific protein target. acs.org The probe's fluorescence allows researchers to visualize the location and dynamics of the target protein within cells, providing insights into its function and role in disease. acs.orgrsc.org A critical aspect of probe design is the inclusion of control compounds, which are structurally similar but inactive, to ensure that the observed biological effects are due to specific target engagement. elifesciences.org

Probe Type Scaffold Target Application Key Findings
Fluorescent Ligand3H-Spiro[isobenzofuran-1,4′-piperidine] derivativeSigma-2 (σ₂) ReceptorLive cell imaging, Flow cytometrySpecific visualization of σ₂ receptors, enabling study of their role in cancer and Alzheimer's disease. acs.org
Iridium(III) ComplexPolypyridineIntracellular biomoleculesBioorthogonal metabolic labelingVersatile probes for bioimaging with high photostability and long luminescence lifetimes. rsc.org

Utilization in Compound Library Assembly and High-Throughput Screening Initiatives

The spiro[5.5]undecane scaffold is increasingly recognized for its value in constructing compound libraries for drug discovery. nih.gov Its three-dimensional character offers a significant advantage over the predominantly flat molecules that have historically dominated screening collections, providing access to a greater volume of chemical space. acs.org

Conformationally well-defined spirocyclic scaffolds are attractive starting points for library assembly. acs.org Libraries based on frameworks like 1,7-dioxa-4,10-diazaspiro[5.5]undecane are being developed for early-stage drug discovery. acs.org The synthesis of such libraries often allows for the sequential functionalization of different positions on the spiro core, enabling the creation of a diverse set of molecules from a common intermediate. acs.org

These libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity. For example, a screening of a compound library led to the identification of a 3,9-diazaspiro[5.5]undecane derivative as a potent antagonist of the γ-aminobutyric acid type A receptor (GABAAR). soton.ac.uk Similarly, spirodiketopiperazine derivatives based on a 1,4,9-triazaspiro[5.5]undecane scaffold were discovered from a combinatorial library and developed into potent CCR5 antagonists for anti-HIV therapy. nih.gov

Library Scaffold Target Class Screening Outcome Significance
3,9-Diazaspiro[5.5]undecaneGABA A ReceptorsIdentification of potent competitive antagonists. soton.ac.ukDiscovery of novel modulators for an important neurotransmitter receptor. soton.ac.uk
1,4,9-Triazaspiro[5.5]undecane-2,5-dioneG-Protein Coupled Receptors (GPCRs)Discovery of novel CCR5 antagonist leads for anti-HIV therapy. nih.govProvided a new scaffold for developing antiviral agents. nih.gov
1,7-Dioxa-4,10-diazaspiro[5.5]undecaneGeneralProposed as an attractive scaffold for generating 3D-diverse compound libraries. acs.orgExpands chemical space for drug discovery with sp³-rich frameworks. acs.org

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. uclouvain.be Host-guest chemistry, a central concept in this field, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. uclouvain.be The well-defined, rigid structure of the spiro[5.5]undecane scaffold makes it a candidate for the construction of molecular hosts.

While specific examples detailing {spiro[5.5]undecan-3-yl}methanamine in host-guest systems are not prevalent in the reviewed literature, the principles of molecular recognition are applicable. The design of a host molecule requires a pre-organized cavity with specific recognition sites (e.g., hydrogen bond donors/acceptors, aromatic surfaces) that are complementary to the guest. The spiro[5.5]undecane framework can serve as a rigid building block to construct such cavities, orienting functional groups in precise three-dimensional arrangements.

For instance, the development of synthetic receptors for the recognition of cations, anions, or neutral molecules often relies on macrocyclic or cage-like structures. uclouvain.be The incorporation of spiro[5.5]undecane units into these larger structures could enforce a specific conformation, enhancing binding affinity and selectivity for the target guest. The study of these interactions often involves techniques like NMR titration to determine binding constants and stoichiometry. uclouvain.be

Design of Novel Catalytic Systems Incorporating Spiro[5.5]undecane Ligands

The field of asymmetric catalysis has been significantly advanced by the development of chiral ligands that can induce high enantioselectivity in metal-catalyzed reactions. Chiral spiro ligands have emerged as a "privileged" class, demonstrating exceptional performance in a wide range of transformations. sioc-journal.cn

The spiro[5.5]undecane skeleton has been incorporated into various ligand designs. A notable example is the development of a SPA-PNN ligand (Spiro-Phosphino-Pyridine-N-heterocycle) for the kinetic resolution of spirocyclic 1,3-diketones via asymmetric hydrogenation. nih.gov This catalytic system was successfully applied to resolve racemic spiro[5.5]undecane-1,7-dione, affording the chiral diketone with high enantiomeric excess. nih.gov The rigidity of the spirocyclic ligand is crucial for creating a well-defined chiral environment around the metal center, which is essential for effective stereochemical control. nih.gov

Transition metal catalysis is also a powerful tool for the synthesis of complex spiro compounds themselves. nih.gov For example, manganese- and zinc-based catalysts have been employed in the synthesis of spirooxindoles, which are important motifs in natural products and pharmaceuticals. nih.gov While the catalyst itself may not always contain a spirocycle, these methods provide access to the spiro[5.5]undecane-containing molecules that can then be used in other applications.

Catalytic System Reaction Type Substrate Example Outcome
SPA-PNN Ligand / Iridium ComplexAsymmetric Hydrogenation (Kinetic Resolution)rac-Spiro[5.5]undecane-1,7-dioneHigh enantioselectivity (99% ee for the S-enantiomer and 92% ee for the R-enantiomer). nih.gov
Dinuclear Zinc CatalystAsymmetric SynthesisN/ASynthesis of 3,3′-dihydrofuran spirooxindoles with excellent yields and stereoselectivities. nih.gov

Exploration in Advanced Materials Science (e.g., Fluorescence Properties)

Spiro compounds, including those with the spiro[5.5]undecane core, are being explored for applications in advanced materials science, largely due to their unique photophysical properties. researchgate.net The spiro linkage can disrupt conjugation between two parts of a molecule, but it also creates a rigid structure that can enhance fluorescence efficiency by preventing non-radiative decay pathways.

Several studies have highlighted the fluorescent properties of spiro[5.5]undecane derivatives. researchgate.netmdpi.com For example, the investigation of spiro-pyrazolo[3,4-b]pyridines synthesized from a cyclic-1,3-dione revealed their potential for use in new fluorescent materials. researchgate.net In another study, two new heterocyclic compounds containing a 1,5-dioxaspiro[5.5]undecane group were synthesized and their fluorescence properties characterized. mdpi.com

This fluorescence makes them candidates for use in organic light-emitting devices (OLEDs) and as fluorescent sensors. researchgate.net The ability to tune the emission color by modifying the chemical structure of the spiro compound is a key area of research. For instance, functionalizing spiro-annulated benzimidazoles has led to the development of host materials for highly efficient blue phosphorescent OLEDs. mdpi.com The rigid and three-dimensional nature of the spiro[5.5]undecane scaffold can contribute to creating materials with improved thermal and morphological stability, which are crucial for device longevity and performance.

Future Prospects and Emerging Research Frontiers for Spiro 5.5 Undecan 3 Yl Methanamine

Innovations in Stereoselective Synthesis and Flow Chemistry for Spirocyclic Compounds

The synthesis of spirocyclic systems like the spiro[5.5]undecane core of {spiro[5.5]undecan-3-yl}methanamine presents considerable challenges, particularly in controlling stereochemistry. banglajol.inforsc.org Traditional methods, such as the acid-catalyzed Robinson annulation to produce precursors like spiro[5.5]undec-1-en-3-one, can suffer from low yields due to side reactions like polymerization. nih.gov Modern synthetic strategies are increasingly focused on improving efficiency, scalability, and stereocontrol.

One significant innovation lies in the adoption of continuous flow chemistry. spirochem.comsioc-journal.cn Flow synthesis offers numerous advantages over conventional batch processing, including enhanced safety, precise control over reaction parameters like temperature and residence time, improved heat and mass transfer, and greater scalability. spirochem.comsyrris.combeilstein-journals.org This technology is particularly beneficial for constructing complex molecular architectures, allowing for multi-step sequences to be performed in an integrated fashion, which can lead to higher yields and faster processes. syrris.comresearchgate.net The use of flow reactors can facilitate the synthesis of key intermediates, and their modular nature allows for the integration of in-line purification and analysis, streamlining the entire production workflow. spirochem.comrsc.org

In parallel, stereoselective synthesis is crucial for producing specific isomers, which is often critical for biological activity. For the spiro[5.5]undecane framework, methods involving Lewis acid-promoted spiroannulation and tandem reactions have been developed to achieve high stereoselectivity. banglajol.inforsc.org Research into the synthesis of this compound has shown that a Diels-Alder reaction provides a more efficient route to the key intermediate, spiro[5.5]undecan-3-one, with yields of 75%, compared to less than 62% for the traditional one-pot acid-catalyzed method. nih.gov The final conversion to the amine is then achieved through treatment with hydroxylamine (B1172632) followed by reduction. nih.gov Future research will likely focus on combining the benefits of flow chemistry with advanced stereoselective catalytic methods to create highly efficient and enantiomerically pure syntheses of this compound and its derivatives.

Table 1: Comparison of Synthetic Routes for Spiro[5.5]undecane Precursors

Method Key Features Reported Yield Advantages Disadvantages Citations
Acid-Catalyzed Robinson Annulation One-pot reaction to form the spirocyclic enone. < 62% Simpler setup. Prone to acid-catalyzed polymerization, leading to lower yields and formation of byproducts. nih.gov
Diels-Alder Route Multi-step process involving a Diels-Alder reaction followed by hydrolysis and aldol (B89426) ring formation. ~75% (overall) Higher overall yield, avoids polymerization issues. More complex, multi-step procedure. nih.gov
Flow Chemistry Synthesis Continuous processing in meso or microreactors. High throughput (e.g., ~36.9 g/day for a related spirocycle) Scalable, safer, precise control, potential for multi-step integration. Requires specialized equipment and process optimization. researchgate.networktribe.com

Advanced Analytical Techniques for Real-Time Reaction Monitoring

The optimization of complex synthetic pathways, such as those for this compound, benefits immensely from advanced analytical techniques that enable real-time reaction monitoring. magritek.com These methods are particularly powerful when coupled with continuous flow systems, providing immediate feedback that allows for on-the-fly adjustments to reaction conditions to enhance yield and selectivity. beilstein-journals.orgmagritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a premier tool for online reaction analysis. bruker.com Modern benchtop NMR spectrometers are sufficiently sensitive to monitor reactions in real time, offering non-destructive and quantitative insights into reaction kinetics, the formation of intermediates, and the final product distribution. beilstein-journals.orgmagritek.com This capability is invaluable for understanding reaction mechanisms and rapidly optimizing processes. bruker.comspirochem.com For instance, both ¹H and ¹⁹F NMR can be used to follow the progress of reactions involving fluorinated compounds, which are common in medicinal chemistry. magritek.com

Another powerful hyphenated technique is High-Performance Liquid Chromatography coupled with Fourier-Transform Infrared Spectroscopy (HPLC-FTIR). longdom.org This combination allows for the separation of chemical species from the reaction mixture and their immediate structural characterization, which is crucial for identifying transient intermediates. longdom.org Mass spectrometry (MS), particularly when linked with liquid chromatography (LC-MS), is also essential for monitoring reaction progress and identifying impurities, even at minute levels. spirochem.com These advanced analytical tools are critical for ensuring the quality and efficiency of synthesizing complex molecules like spirocyclic amines and for scaling up production from the laboratory to an industrial setting. spirochem.comspirochem.com

Table 2: Comparison of Advanced Analytical Techniques for Real-Time Reaction Monitoring

Technique Type of Information Provided Key Advantages Compatibility with Flow Chemistry Citations
Online NMR Spectroscopy Quantitative data on reactants, products, and intermediates; reaction kinetics. Non-invasive, non-destructive, provides detailed structural information. Excellent; specialized flow tubes and probes are available for both benchtop and high-field instruments. beilstein-journals.orgmagritek.combruker.com
HPLC-FTIR Separation and structural characterization of reaction components. Provides real-time vibrational spectroscopy data on separated species, aiding in functional group identification. Good; allows for analysis of collected fractions or direct coupling. longdom.org
LC-MS/MS-MS Separation, molecular weight determination, and structural elucidation of components. High sensitivity for detecting trace impurities and byproducts; provides fragmentation data for structural confirmation. Excellent; standard technique for in-process control and quality analysis in flow systems. spirochem.com

Artificial Intelligence and Machine Learning in Structure-Property Prediction

Table 3: Application of AI/ML Models in Molecular Property Prediction

AI/ML Model Type Primary Function Application in Drug Discovery Potential for Spirocycle Research Citations
Quantitative Structure-Activity Relationship (QSAR) Predicts biological activity or other properties based on chemical structure descriptors. Compound prioritization, optimization of lead compounds. Predicting the activity of new this compound derivatives against various targets. mdpi.com
Graph Neural Networks (GNNs) Learns from the graph representation of a molecule to predict properties. Precise prediction of molecular properties, protein-ligand interactions. Modeling interactions with biological targets like the M2 channel or kinases. pharmafeatures.com
Generative Models (VAEs, GANs) Generates novel molecular structures with desired properties. De novo drug design, exploring new chemical space. Designing novel spiro[5.5]undecane derivatives with optimized potency and ADMET profiles. pharmafeatures.comarxiv.org

Expanding the Scope of Biological Targets and Mechanistic Studies (in vitro)

The spiro[5.5]undecane framework is considered a privileged scaffold, meaning it is capable of binding to multiple biological targets, leading to a wide range of potential therapeutic applications. nih.govnih.gov Research has demonstrated that derivatives of this core structure exhibit diverse biological activities. smolecule.comresearchgate.net

Specifically, this compound (also referred to as Spm or spiran amine 8 in literature) has been identified as a potent inhibitor of the influenza A virus M2 proton channel. nih.govhuji.ac.il Crucially, it shows efficacy not only against the wild-type channel but also against common amantadine-resistant mutants such as L26F and V27A, highlighting its potential to combat drug-resistant influenza strains. nih.gov In vitro studies using a proton flux (pHlux) assay in E. coli have confirmed its inhibitory activity on M2-mediated proton transport. huji.ac.il

Beyond virology, the spiro[5.5]undecane scaffold is being explored for other therapeutic areas. Late-stage modification of related 1,5-oxaza spiro[5.5]undeca-1,4-dien-3-ones has demonstrated a significant enhancement in kinase-likeness, with a target shift from JNK-1 to Glycogen Synthase Kinase 3 beta (GSK-3β), a target relevant to inflammation and neurodegenerative diseases. nih.gov Other studies have reported that different spiro[5.5]undecane derivatives show promise as anticancer agents and have remarkable in vivo activity against Mycobacterium tuberculosis. dergipark.org.trucl.ac.uk The structural versatility of the spiro[5.5]undecane core suggests that future research on derivatives of this compound could uncover novel biological targets and mechanisms of action, expanding its therapeutic potential significantly. encyclopedia.pub

Table 4: In Vitro Biological Activity of Selected Spiro[5.5]undecane Derivatives

Compound/Scaffold Biological Target Key Finding In Vitro Assay/Model Citations
This compound Influenza A M2 Proton Channel (wt, L26F, V27A mutants) Effective inhibitor of both wild-type and amantadine-resistant channels. Proton flux (pHlux) assay in E. coli, plaque reduction assay. nih.govhuji.ac.il
1,5-Oxaza spiro[5.5]undeca-1,4-dien-3-one derivatives Kinases (JNK-1, GSK-3β) Late-stage modification shifted selectivity and increased potency (>20-fold) for GSK-3β. Kinase activity assays, hyperactivated microglial cells. nih.gov
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione Cancer Cells Showed promising anticancer activity. MTT assay on cancer cell lines. dergipark.org.tr
Aza-spiro[5.5]undecane derivative Mycobacterium tuberculosis Highly potent with an ED99 of 11.6 mg/kg in a murine infection model. Acute TB murine infection model. ucl.ac.uk
1,9-Diazaspiro[5.5]undecanes Various (e.g., Acetyl-CoA carboxylase) Active against targets for obesity, pain, and cardiovascular disorders. Various biochemical and cell-based assays. nih.govnih.gov

Sustainable and Biocatalytic Approaches for Spirocyclic Scaffold Synthesis

In line with the principles of green chemistry, a major frontier in chemical synthesis is the development of sustainable and environmentally benign methods. beilstein-journals.org For the production of complex scaffolds like spiro[5.5]undecane, this involves moving away from hazardous reagents and energy-intensive processes toward cleaner alternatives such as biocatalysis, mechanochemistry, and microwave-assisted synthesis. dergipark.org.trresearchgate.netresearchgate.net

Biocatalysis, the use of enzymes to perform chemical transformations, offers remarkable advantages in terms of selectivity and mild reaction conditions. Research has demonstrated a novel enzymatic protocol for synthesizing spiro[5.5]undecane derivatives using a D-aminoacylase-catalyzed [5+1] double Michael addition. researchgate.net This method is notable for producing almost exclusively the cis isomers, showcasing the high stereoselectivity that enzymes can achieve. researchgate.net

Other sustainable techniques are also gaining traction. Microwave-assisted synthesis has been shown to significantly enhance reaction efficiency for producing spiro[5.5]undecane derivatives, offering faster reaction times, higher yields, and reduced energy consumption compared to conventional heating. dergipark.org.tr Mechanochemistry, which uses mechanical force (such as grinding or milling) to induce chemical reactions, provides a solvent-free pathway to spiro compounds. researchgate.net These green methodologies, along with the inherent sustainability benefits of optimized flow chemistry processes, represent the future of spirocyclic scaffold synthesis, promising to make the production of molecules like this compound more efficient, cost-effective, and environmentally friendly. rsc.orgbeilstein-journals.org

Table 5: Comparison of Sustainable Synthesis Methods for Spirocyclic Scaffolds

Method Principle Key Advantages Relevance to Spiro[5.5]undecane Citations
Biocatalysis Use of enzymes (e.g., D-aminoacylase) to catalyze reactions. High stereoselectivity (e.g., cis isomers), mild conditions, environmentally friendly. Demonstrated for [5+1] double Michael additions to form the spiro[5.5]undecane core. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid reaction times, improved yields, energy efficiency, fewer byproducts. Shown to be highly efficient for synthesizing substituted spiro[5.5]undecane-1,5,9-triones. dergipark.org.tr
Mechanochemistry Application of mechanical force to induce reactions. Solvent-free or reduced solvent use, reduced energy consumption, can create unique reactivity. Applicable for solid-state synthesis of spiro compounds via grinding. researchgate.net
Green Flow Chemistry Continuous processing using greener solvents and optimized conditions. Minimized waste, enhanced safety, efficient use of energy and reagents. Protocols are being developed for sustainable synthesis of spirocyclic scaffolds like indolenines. rsc.orgbeilstein-journals.org

Q & A

Q. What are the optimized synthetic routes for {spiro[5.5]undecan-3-yl}methanamine and its derivatives?

The synthesis typically involves multi-step reactions, including spirocyclic ring formation and functional group modifications. For example, spiro[5.5]undecan-3-amine·HCl derivatives are synthesized via condensation reactions, followed by purification using automated flash chromatography (84% yield reported) . Batch or continuous flow processes with automated reactors can enhance scalability and purity . Key steps include solvent selection (e.g., dichloromethane) and purification via recrystallization or column chromatography. Triethylamine is often used to neutralize HCl salts during free-base isolation .

Q. How is structural characterization performed for spirocyclic amines like this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H NMR (e.g., δ 7.86–7.79 ppm for aromatic protons in biphenyl derivatives) and 13C^{13}C NMR to identify spirocyclic carbon environments .
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z 348.4 [M+H]+^+) for molecular weight validation .
  • X-ray Diffraction : Crystal structures (e.g., 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one) resolve stereochemistry and confirm spiro junction geometry .

Q. What solvents and conditions are critical for purifying this compound?

Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) are preferred for extraction. Triethylamine aids in liberating the free base from hydrochloride salts, improving yield . Automated flash chromatography with gradients (e.g., 80–100% ethyl acetate in isohexane) achieves >95% purity .

Advanced Research Questions

Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The spiro[5.5]undecane core imposes steric constraints, directing reactivity to the methanamine group. For example, the amine participates in amide coupling (e.g., with biphenyl carboxylates using EDC/HOBt) to generate TRP channel antagonists . Oxidation with hydrogen peroxide or reduction with NaBH4_4 modifies the amine while preserving the spiro structure . Computational modeling (e.g., DFT) can predict regioselectivity in functionalization .

Q. What strategies address low solubility of this compound in aqueous media for biological assays?

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via hydroxyl or amine functionalization .
  • Salt Formation : Hydrochloride salts improve solubility; adjust pH during in vitro assays .
  • Liposomal Encapsulation : Use lipid-based carriers to enhance bioavailability .

Q. How can conflicting biological activity data for spirocyclic amines be resolved?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Purity Validation : LC-MS (>98% purity) and elemental analysis (e.g., C, H, N within 0.4% of theoretical) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Target Engagement Studies : Use radiolabeled analogs (e.g., 3H^3H-ligands) to confirm binding specificity .

Q. What are the challenges in scaling up spirocyclic amine synthesis for preclinical studies?

  • Byproduct Formation : Monitor intermediates via in-line IR spectroscopy to optimize reaction time .
  • Yield Loss : Continuous flow systems reduce batch-to-batch variability compared to traditional batch reactors .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with nanosolid superacids (e.g., sulfonated carbon) for aldol reactions .

Methodological Insights

  • Synthetic Optimization Table :

    ParameterConditionImpact on Yield/PurityReference
    Purification MethodAutomated flash chromatographyPurity >95%, Yield ~80%
    Solvent SystemDichloromethane/EtOAcEffective for polar spiro compounds
    CatalystSulfonated carbonEco-friendly, 76% yield
  • Biological Activity Data :

    DerivativeTargetActivity (IC50_{50})Reference
    Biphenyl amideTRP Channels0.8 µM
    Hydrochloride saltMicrobial assaysMIC: 32 µg/mL

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